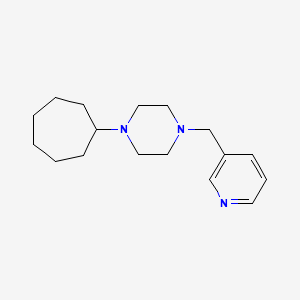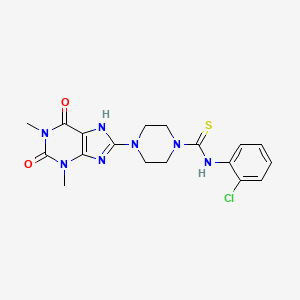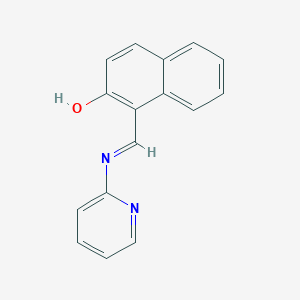![molecular formula C22H30N2O4S B10881466 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine](/img/structure/B10881466.png)
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine is a complex organic compound with a molecular formula of C24H32N2O8S It is characterized by the presence of a benzyloxy group, a methoxy group, and a propylsulfonyl group attached to a piperazine ring
Preparation Methods
The synthesis of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine involves multiple steps. One common synthetic route includes the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable base and a halogenating agent.
Introduction of the methoxy group: This step involves the methylation of a phenolic compound using methyl iodide in the presence of a base.
Attachment of the propylsulfonyl group: This can be done by reacting the intermediate compound with propylsulfonyl chloride in the presence of a base.
Formation of the piperazine ring: The final step involves the cyclization of the intermediate compound to form the piperazine ring.
Industrial production methods may involve similar steps but are optimized for large-scale production, including the use of continuous flow reactors and automated synthesis equipment to ensure high yield and purity.
Chemical Reactions Analysis
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Scientific Research Applications
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy and methoxy groups can participate in hydrogen bonding and hydrophobic interactions, while the propylsulfonyl group can enhance the compound’s solubility and stability. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
1-[4-(Benzyloxy)-3-methoxybenzyl]-4-(propylsulfonyl)piperazine can be compared with similar compounds such as:
1-[3-(Benzyloxy)-4-methoxybenzyl]-4-(ethylsulfonyl)piperazine: This compound has a similar structure but with an ethylsulfonyl group instead of a propylsulfonyl group.
1-(3-methoxybenzyl)-4-(propylsulfonyl)piperazine: This compound lacks the benzyloxy group, which may affect its chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C22H30N2O4S |
|---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-4-propylsulfonylpiperazine |
InChI |
InChI=1S/C22H30N2O4S/c1-3-15-29(25,26)24-13-11-23(12-14-24)17-20-9-10-21(22(16-20)27-2)28-18-19-7-5-4-6-8-19/h4-10,16H,3,11-15,17-18H2,1-2H3 |
InChI Key |
CILQKQNLPSEEPC-UHFFFAOYSA-N |
Canonical SMILES |
CCCS(=O)(=O)N1CCN(CC1)CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[(2-Nitrophenyl)sulfonyl]-4-(pyridin-2-ylmethyl)piperazine](/img/structure/B10881387.png)
![1-(2-Bromobenzyl)-4-[(2-nitrophenyl)sulfonyl]piperazine](/img/structure/B10881389.png)

![2-[4-(7-benzyl-1,3-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)piperazin-1-yl]-N-phenylacetamide](/img/structure/B10881401.png)
![Naphthalen-1-yl[4-(pyridin-2-ylmethyl)piperazin-1-yl]methanone](/img/structure/B10881413.png)
![1-[4-(4-Chlorobenzyl)piperazin-1-yl]-2-phenoxyethanone](/img/structure/B10881426.png)
![2-[(6-amino-4-oxo-1-phenyl-1,4-dihydropyrimidin-2-yl)sulfanyl]-N-(4-chlorophenyl)acetamide](/img/structure/B10881429.png)
![2-[4-bromo-5-methyl-2-(propan-2-yl)phenoxy]-N-[3-(morpholin-4-ylsulfonyl)phenyl]acetamide](/img/structure/B10881436.png)
![2-chloro-N-{4-oxo-2-[({[(1E)-1-phenylethylidene]amino}oxy)methyl]quinazolin-3(4H)-yl}benzamide](/img/structure/B10881437.png)
![ethyl 6-methyl-2-[({[5-(prop-2-en-1-yl)-5H-[1,2,4]triazino[5,6-b]indol-3-yl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B10881443.png)

![{4-[(4-Methoxyphenyl)sulfonyl]piperazin-1-yl}(pyridin-4-yl)methanone](/img/structure/B10881453.png)

